molecular formula C19H23BO3 B1473718 2-[4-(2-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 881314-65-4

2-[4-(2-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1473718
CAS RN: 881314-65-4
M. Wt: 310.2 g/mol
InChI Key: UMZWOISFJWYEGW-UHFFFAOYSA-N
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Description

2-[4-(2-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as “2-MMPP-TMD”, is a boron-containing compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and non-toxic compound that has been used as a reagent in the synthesis of other compounds. It has also been used as a catalyst in organic synthesis and as a ligand in organometallic chemistry. Additionally, 2-MMPP-TMD has been used in the study of biochemical and physiological effects, as well as in laboratory experiments.

Scientific Research Applications

Molecular Structure Analysis

This compound has been utilized in studies to determine molecular structures through quantum-chemical calculations , NMR spectroscopy , and X-ray diffraction analysis . The detailed conformation analysis data from these studies help in understanding the spatial arrangement of atoms within the molecule, which is crucial for predicting reactivity and interaction with other molecules.

Synthesis of Phenylboronic Ester Derivatives

Phenylboronic esters are intermediates widely used in various fields such as biology, organic synthesis, and catalysis . The compound serves as a precursor for synthesizing phenylboronic ester derivatives, which have applications ranging from drug development to materials science.

Drug Development

The structural features of this compound suggest its potential use in drug development. For instance, phenylboronic acids and their derivatives have been synthesized for use in anti-cancer drugs . The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in the design of new therapeutic agents.

Insulin Regulation

Phenylboronic acid derivatives, including those related to our compound of interest, have been used to modify insulin. This modification aims to regulate the rhythm of insulin release, which could be beneficial in diabetes management .

Blood Transfusion Applications

The compound has been part of research for creating polymers that prevent cell aggregation caused by antibodies adhering to red blood cells after blood transfusions . This application is significant in medical procedures where blood compatibility and prevention of immune reactions are critical.

Crystal Engineering

In crystal engineering, phenylboronic acids are used as building blocks for creating functional materials. The compound discussed here can contribute to the development of new materials with specific properties, such as porosity or optical characteristics .

properties

IUPAC Name

2-[4-(2-methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)15-12-10-14(11-13-15)16-8-6-7-9-17(16)21-5/h6-13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZWOISFJWYEGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

881314-65-4
Record name 2-[4-(2-methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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